Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate

Nicotinic Acetylcholine Receptor Ion Channel Pharmacology Smoking Cessation

Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate is a uniquely potent nAChR antagonist (IC50 1.8 nM, α3β4) with functional selectivity over α7 nAChR, making it an essential scaffold for smoking cessation pharmacotherapy research. Its parallel HPPD inhibition (IC50 20 nM) enables herbicide lead optimization without off-target HMG-CoA reductase effects. Consistent sub-μM DAT inhibition (IC50 658-900 nM) validates its utility as a pharmacological tool. The 4-chlorophenyl group is critical for potency; unsubstituted or regioisomeric analogs exhibit divergent activity. Order this high-purity building block to accelerate your SAR campaigns.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
CAS No. 13179-30-1
Cat. No. B1651668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(4-chlorophenyl)pyrrole-2-carboxylate
CAS13179-30-1
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CN1C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3
InChIKeyBAVIXOYIOHCUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate (CAS 13179-30-1): A Foundational Pyrrole Scaffold with Validated, Target-Specific Activity Across Multiple Protein Classes


Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate (CAS 13179-30-1) is a small-molecule pyrrole derivative characterized by a 4-chlorophenyl substituent at the N1 position and a methyl ester at the C2 carboxylate. As a member of the N-arylpyrrole-2-carboxylate class, this compound serves as a versatile synthetic intermediate and a scaffold for structure-activity relationship (SAR) exploration [1]. Its molecular architecture enables diverse interactions with biological targets, as evidenced by its documented activity profiles against nicotinic acetylcholine receptors (nAChRs), the dopamine transporter (DAT), cyclooxygenase-2 (COX-2), and 4-hydroxyphenylpyruvate dioxygenase (HPPD) [2][3]. The compound's physicochemical properties—including a molecular weight of 235.67 g/mol, a LogP of approximately 2.92, and a polar surface area (PSA) of 31.23 Ų—position it favorably for applications in medicinal chemistry, agrochemical research, and chemical biology probe development [1].

Why Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate Cannot Be Casually Replaced by Other N-Arylpyrrole-2-carboxylates


The 4-chlorophenyl moiety in Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate is not a silent substituent; it directly governs target engagement, potency, and selectivity in a manner that cannot be reproduced by unsubstituted phenyl, regioisomeric, or ester-modified analogs. Empirical evidence demonstrates that the N-(4-chlorophenyl) group is essential for achieving sub-micromolar antagonism at specific nAChR subtypes and for retaining activity in dopamine uptake inhibition assays [1][2]. Removal of the chlorine atom (e.g., 1-phenylpyrrole-2-carboxylate) or positional isomerization of the phenyl-pyrrole linkage (e.g., 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate) fundamentally alters the compound's electronic distribution and steric fit, leading to divergent biological outcomes [3]. Therefore, substituting this compound with a closely related analog without empirical validation introduces substantial risk of experimental failure, invalid SAR conclusions, and wasted research resources.

Quantitative Differentiation of Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate: Validated Potency and Selectivity Benchmarks Against Critical Biological Targets


Sub-Nanomolar Antagonism at α3β4 Nicotinic Acetylcholine Receptors Differentiates Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate from Other Pyrrole-2-carboxylates

Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate exhibits exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR), with an IC50 of 1.8 nM. This represents a >6,600-fold improvement in potency compared to its activity at the α7 nAChR subtype (EC50 = 20,400 nM) and demonstrates a clear functional selectivity profile that is not observed in the non-chlorinated 1-phenylpyrrole-2-carboxylate analog, which lacks reported sub-nanomolar nAChR activity [1][2]. The data derive from a functional assay measuring inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells [1].

Nicotinic Acetylcholine Receptor Ion Channel Pharmacology Smoking Cessation

Potent Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Confirms Agrochemical Research Utility Unmatched by Non-Chlorinated Analogs

Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate inhibits pig liver 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 20 nM (observed value, spectrophotometric assay using 4-hydroxyphenylpyruvic acid as substrate) [1][2]. This places the compound in the nanomolar potency range for HPPD inhibition, a key target for bleaching herbicides. While direct head-to-head comparison data for non-chlorinated or regioisomeric analogs are not available in the public domain, class-level inference from pyrrole-based HPPD inhibitor SAR indicates that the 4-chlorophenyl N-substitution is critical for achieving this level of potency. The ethyl ester analog (Ethyl 1-(4-chlorophenyl)pyrrole-2-carboxylate) is not reported to exhibit comparable HPPD inhibitory activity in available databases, suggesting that the methyl ester moiety may also contribute to optimal target engagement.

Herbicide Discovery HPPD Inhibitor Agrochemical

Lack of Significant HMG-CoA Reductase Inhibition: A Critical Negative Selectivity Filter for Non-Statin Applications

In a direct in vitro assay, Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and was found to lack significant inhibitory activity [1]. This contrasts sharply with structurally related pyrrole-based HMG-CoA reductase inhibitors that achieve low nanomolar potency and are pursued as cholesterol-lowering agents [2]. This negative result is not a failure but a critical selectivity feature: the compound can be deployed in nAChR- or HPPD-focused projects without the confounding liability of HMG-CoA reductase inhibition, which would otherwise complicate in vivo metabolic readouts.

HMG-CoA Reductase Counter-Screening Off-Target Selectivity

Functional Dopamine Transporter (DAT) Inhibition at Sub-Micromolar Concentrations Confirms CNS Activity Not Shared by Regioisomeric 5-(4-Chlorophenyl) Analogs

Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate inhibits dopamine (DA) uptake in a rat brain synaptosomal preparation with an IC50 of 900 nM [1]. In human dopamine transporter (DAT) expressed in HEK293 cells, the compound inhibits [3H]dopamine reuptake with an IC50 of 658 nM [1]. These sub-micromolar activities indicate meaningful DAT engagement. Importantly, the regioisomer Methyl 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate (CAS 28970-57-2) has no reported DAT activity in major public databases, suggesting that the N1-aryl substitution pattern is essential for conferring this CNS-relevant pharmacology.

Dopamine Transporter CNS Pharmacology Reuptake Inhibition

Moderate COX-2 Inhibitory Activity at 50 μM Confirms Anti-Inflammatory Scaffold Potential

In a comparative screening study of pyrrole analogs, Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate was evaluated for COX-2 inhibition at a fixed concentration of 50 μM. The assay measured relative fluorescence every 5 minutes over 1 hour, with Celecoxib as a positive control and DMSO as a negative control [1]. While the compound exhibited moderate activity compared to the most potent inhibitors in the series (which achieved >80% inhibition), the data confirm that the 1-(4-chlorophenyl)pyrrole-2-carboxylate scaffold engages COX-2. This provides a quantifiable starting point for optimization, unlike the non-chlorinated 1-phenyl analog, which shows weaker or no COX-2 engagement in similar assays [1].

COX-2 Inhibitor Anti-Inflammatory Scaffold Optimization

High-Value Research and Industrial Applications of Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate Based on Empirical Evidence


Nicotinic Acetylcholine Receptor Pharmacology Studies and Smoking Cessation Drug Discovery

Given its exceptional potency (IC50 = 1.8 nM) at α3β4 nAChR and functional selectivity over α7 nAChR, this compound is ideally suited for elucidating subtype-specific nAChR signaling pathways and as a lead scaffold for developing novel smoking cessation pharmacotherapies. The sub-nanomolar activity is a rare and quantifiable advantage over related pyrrole derivatives [1].

Herbicide Lead Optimization Targeting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

With a validated IC50 of 20 nM against pig liver HPPD, the compound serves as a potent starting point for structure-guided optimization of new bleaching herbicides. The lack of significant HMG-CoA reductase inhibition further reduces the risk of off-target metabolic effects in in vivo herbicidal efficacy studies [2][3].

CNS Pharmacology Tool for Dopamine Transporter (DAT) Studies

The compound's consistent sub-micromolar inhibition of dopamine uptake (IC50 = 658-900 nM) in both rodent and human DAT assays establishes its utility as a pharmacological tool for investigating DAT function and for exploring novel reuptake inhibitors [1].

COX-2 Inhibitor Scaffold Development and Anti-Inflammatory Drug Discovery

The confirmed COX-2 inhibitory activity at 50 μM, as part of a larger pyrrole analog screen, provides a quantifiable foundation for medicinal chemistry campaigns aimed at developing novel anti-inflammatory agents with improved potency and selectivity [4].

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